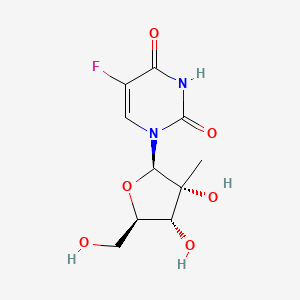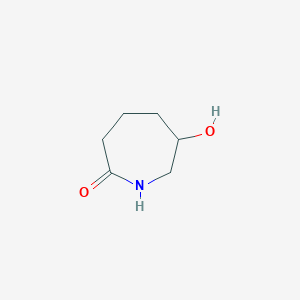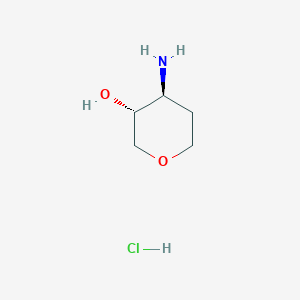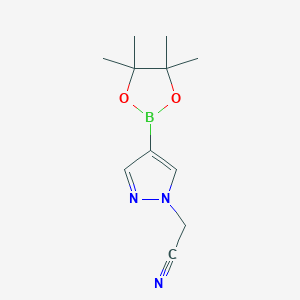![molecular formula C7H8N2OS B1428858 2-[2-(Methoxymethyl)-1,3-thiazol-4-yl]acetonitrile CAS No. 1343362-21-9](/img/structure/B1428858.png)
2-[2-(Methoxymethyl)-1,3-thiazol-4-yl]acetonitrile
Vue d'ensemble
Description
2-[2-(Methoxymethyl)-1,3-thiazol-4-yl]acetonitrile is a chemical compound with the molecular formula C7H8N2OS and a molecular weight of 168.21 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 2-[2-(Methoxymethyl)-1,3-thiazol-4-yl]acetonitrile consists of seven carbon atoms, eight hydrogen atoms, two nitrogen atoms, one oxygen atom, and one sulfur atom .Applications De Recherche Scientifique
Helix-Helix Interactions
One study explores the interactions within the lattice of related chemical compounds, focusing on the formation of heterochiral sheets of helical, hydrogen-bonded polymers. These interactions are crucial for understanding the structural organization and potential applications of such compounds in designing new materials with specific chiral properties (Stefankiewicz, Cian, & Harrowfield, 2011).
Green Synthesis Approaches
Another research avenue involves the development of green synthesis methods for thiazol-2(3H)-imine derivatives using ionic liquid media. This approach highlights the importance of eco-friendly solvents in chemical synthesis and could inform future sustainable practices in chemical manufacturing (Shahvelayati, Hajiaghababaei, & Panahi Sarmad, 2017).
Ring Transformation Studies
Research on the reaction of 3-bromooxindole with aromatic thioamides reveals insights into ring transformation processes, presenting potential pathways for synthesizing novel heterocyclic compounds. Such studies contribute to the broader understanding of reaction mechanisms in organic chemistry and offer new strategies for creating complex molecular structures (Kammel, Tarabová, Brož, Hladíková, & Hanusek, 2017).
Catalytic Applications
Investigations into molybdenum(VI) complexes with thiazole-hydrazone ligands reveal their potential as catalysts in olefin epoxidation. This research provides valuable information for the development of new catalytic systems that could improve efficiency and selectivity in industrial chemical processes (Ghorbanloo, Bikas, & Małecki, 2016).
Antimicrobial Activities
Studies also extend to the synthesis of novel compounds with potential antimicrobial activities, such as the electrogenerated synthesis of 2-imino-1,3-thiazolidin-4-one derivatives. These compounds have been evaluated for their biological activity, highlighting the relevance of such molecules in developing new antimicrobial agents (Haouas, Saied, Ayari, Arfaoui, Benkhoud, & Boujlel, 2016).
Crystal Structure and Solubility
The relationship between molecular structure changes and their effects on crystal structure and solubility has been examined, providing insights into the physicochemical properties of thiazole derivatives. Such research is crucial for the design and development of new materials with tailored properties (Hara, Adachi, Takimoto-Kamimura, & Kitamura, 2009).
Orientations Futures
A study mentions the degradation impurity of a compound that was identified as (S)-N2-(methoxymethyl)-N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine . This could potentially provide insights into future research directions involving 2-[2-(Methoxymethyl)-1,3-thiazol-4-yl]acetonitrile or similar compounds.
Propriétés
IUPAC Name |
2-[2-(methoxymethyl)-1,3-thiazol-4-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2OS/c1-10-4-7-9-6(2-3-8)5-11-7/h5H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJKJMOUMRPKPPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC(=CS1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Methoxymethyl)-1,3-thiazol-4-yl]acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 6-(1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)nicotinate dihydrochloride](/img/structure/B1428776.png)





![Cyclohexanecarboxylic acid, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-, ethyl ester](/img/structure/B1428785.png)

![5-Methyl-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol](/img/structure/B1428787.png)




